1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic Acid
Description
1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a benzyl group at the 1-position and a 4-bromophenyl substituent at the 4-position of the pyrrolidine ring. This compound is of interest in medicinal chemistry due to the structural versatility of the pyrrolidine scaffold and the pharmacological relevance of brominated aromatic groups, which can influence both electronic properties and metabolic stability.
Properties
IUPAC Name |
1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNBMQUTFASJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405637 | |
| Record name | 1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885959-06-8 | |
| Record name | 1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies.
Medicinal Chemistry
1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid has been explored for its potential use as a pharmaceutical intermediate. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Neuropharmacology
Research indicates that compounds with similar structural motifs can exhibit activity on neurotransmitter systems. For instance, pyrrolidine derivatives have been studied for their effects on dopamine and serotonin receptors, which are crucial in treating various neuropsychiatric disorders.
Synthesis of Novel Compounds
This compound can serve as a building block in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, enabling researchers to create derivatives with enhanced biological activities.
Structure-Activity Relationship (SAR) Studies
SAR studies utilizing this compound can provide insights into how structural variations impact biological activity. By modifying the benzyl or bromophenyl groups, researchers can assess changes in potency and selectivity toward specific targets.
Data Table: Summary of Research Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential pharmaceutical intermediate | Structure suggests bioactivity |
| Neuropharmacology | Interaction with neurotransmitter systems | Similar compounds show receptor activity |
| Synthesis of Novel Compounds | Building block for complex molecules | Enables creation of derivatives |
| Structure-Activity Relationship | Insights into biological activity through modifications | Variations impact potency and selectivity |
Case Study 1: Neuropharmacological Activity
In a study examining the effects of pyrrolidine derivatives on serotonin receptors, compounds structurally related to 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid demonstrated significant binding affinity. This suggests that further exploration of this compound could yield insights into new treatments for mood disorders.
Case Study 2: Synthesis and Derivation
A recent synthesis protocol highlighted the utility of this compound as a precursor for developing analogs aimed at enhancing anti-inflammatory properties. Researchers successfully modified the carboxylic acid group to generate esters with improved solubility and bioavailability.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and signal transduction.
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Differences
Key Observations :
- Electronic Effects : The 4-bromophenyl group provides moderate electronegativity compared to the stronger electron-withdrawing nitro group (in the nitrophenyl analog) and the electron-donating methoxy group (in the methoxyphenyl variant).
- Steric Considerations : The 2-chlorophenyl analog exhibits steric hindrance at the ortho position, which may limit binding to target receptors compared to the para-substituted bromophenyl compound.
- Biological Activity : Fluorophenyl derivatives (e.g., 4-fluorophenyl) have demonstrated anticonvulsant activity in preclinical models, with 100% seizure protection observed in pentylenetetrazole-induced seizures. Bromine’s larger atomic radius and lipophilicity may enhance blood-brain barrier penetration, though this requires validation.
Table 2: Comparative Physicochemical Properties
Notes:
- The 4-fluorophenyl analog has documented safety data (GHS H302: harmful if swallowed; H315: skin irritation).
- The higher molecular weight and lipophilicity of the bromophenyl compound suggest slower metabolic clearance compared to fluorinated analogs.
Biological Activity
1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid (commonly referred to as 4-Br-PPCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and comparative studies with similar compounds.
Chemical Structure and Properties
1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid has the following chemical formula:
- Molecular Formula : CHBrNO
- Molecular Weight : 360.25 g/mol
- CAS Number : 885959-06-8
The presence of the bromine atom in the para position on the phenyl ring enhances the compound's lipophilicity and biological interactions, making it a promising candidate for drug development.
The biological activity of 4-Br-PPCA is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in neurotransmission and signal transduction pathways. Notably, it has been identified as an inhibitor of the BACE-1 enzyme, which plays a crucial role in the pathogenesis of Alzheimer's disease. The compound exhibits sub-micromolar activity against BACE-1, indicating its potential as a therapeutic agent in neurodegenerative disorders.
Molecular Docking Studies
Molecular docking studies have elucidated how 4-Br-PPCA interacts with the active sites of target enzymes. The bromophenyl moiety is particularly important for these interactions, enhancing binding affinity and specificity. This structural feature allows for optimized drug design aimed at improving efficacy and selectivity in therapeutic applications.
Antibacterial and Antifungal Properties
Research has shown that pyrrolidine derivatives, including 4-Br-PPCA, exhibit notable antibacterial and antifungal activities. In vitro tests demonstrated that various pyrrolidine compounds inhibited the growth of harmful bacteria, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Biological Activity Comparison of Pyrrolidine Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid | Benzyl substitution enhances lipophilicity | Inhibitory activity against BACE-1 |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | Halogen substituents present | Antibacterial activity |
| 5-Oxopyrrolidine-3-carboxylic acid | Contains a ketone instead of bromophenyl | Moderate biological activity |
Comparative Studies with Similar Compounds
Comparative analysis with structurally similar compounds reveals that the presence of halogen substituents significantly influences biological activity. For instance:
- 1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic Acid : The fluorine atom alters reactivity and may affect its interaction with biological targets.
- 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic Acid : Similar structure but with chlorine substitution shows differing stability and reactivity profiles compared to the brominated version.
These comparisons underline the importance of substituent choice in modulating biological activity and therapeutic potential .
Preparation Methods
Enantioselective Hydrogenation Strategy
Reaction Mechanism and Catalytic System
The enantioselective hydrogenation of prochiral enamines represents a cornerstone for synthesizing pyrrolidine-3-carboxylic acids with high enantiomeric purity. As detailed in patent US8344161B2, this method employs a rhodium-based chiral catalyst system to reduce (E)-1-benzyl-4-(4-bromophenyl)-3-ethoxycarbonyl-pyrroline to the target compound. The catalytic complex, comprising rhodium(I) and the chiral ligand (S,S)-MeOBiphep, facilitates asymmetric hydrogenation via π-orbital interactions between the metal center and the enamine’s conjugated system. The reaction proceeds under mild hydrogen pressure (10–50 bar) in methanol, achieving quantitative conversion within 12–24 hours.
Synthetic Procedure and Optimization
A representative protocol involves dissolving the enamine precursor (1.0 mol) in methanol (0.1 M concentration) and adding the preformed Rh/(S,S)-MeOBiphep catalyst (0.1 mol%). Hydrogen gas is introduced at 30 bar, and the mixture is stirred at 25°C until completion. Post-reaction, the catalyst is removed via alkaline extraction, and the product is isolated by crystallization from methanol. This method yields 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid in >99% yield and >99.9% enantiomeric excess (ee). Key advantages include operational simplicity and avoidance of chromatographic purification, making it suitable for industrial-scale production.
Substrate Scope and Limitations
While the method excels in introducing halogenated aryl groups (e.g., 4-bromo-, 4-chloro-), substrates with electron-withdrawing substituents require extended reaction times. Steric hindrance at the pyrroline β-position marginally reduces enantioselectivity (95–98% ee for ortho-substituted analogs).
Organocatalytic Asymmetric Cyclization
Dual Catalysis for Pyrrolidine Ring Formation
A complementary approach, reported by Zhang et al., utilizes an amine-thiourea organocatalyst (3a) and benzoic acid to mediate the cyclization of 4-(4-bromobenzylidene)-pyrrolidine-2,3-dione with aldehydes. The reaction proceeds via a tandem Michael-aldol mechanism, where the catalyst activates both the dienophile (aldehyde) and the diene (pyrrolidine-dione) through hydrogen bonding. This dual activation ensures high stereochemical fidelity, with the 4-bromophenyl group pre-installed on the pyrrolidine precursor.
Reaction Conditions and Stereoselectivity
In a typical procedure, pyrrolidine-2,3-dione (0.2 mmol), catalyst 3a (20 mol%), and benzoic acid (20 mol%) are dissolved in THF/H2O (10:1 v/v). n-Propanal (1.5 equiv) is added, and the mixture is stirred at 25°C for 16 hours. Column chromatography (petroleum ether/ethyl acetate) affords the bicyclic dihydropyrano-pyrrolidinone intermediate, which is subsequently hydrolyzed to the carboxylic acid using aqueous NaOH. This two-step process achieves 92% overall yield with 91:9 diastereomeric ratio (dr) and >99% ee.
Table 1: Optimization of Organocatalytic Cyclization
| Parameter | Optimal Condition | Yield (%) | dr | ee (%) |
|---|---|---|---|---|
| Catalyst Loading | 20 mol% | 92 | 91:9 | >99 |
| Solvent System | THF/H2O (10:1) | 90 | 95:5 | >99 |
| Temperature | 25°C | 92 | 91:9 | >99 |
| Aldehyde Equiv | 1.5 | 89 | 90:10 | 98 |
Asymmetric Michael Addition Approach
Organocatalytic Construction of the Pyrrolidine Core
The asymmetric Michael addition of nitroalkanes to α,β-unsaturated enones, as developed by Yamamoto et al., provides a modular route to pyrrolidine-3-carboxylic acids. Using a cinchona alkaloid-derived catalyst, the reaction installs the carboxylic acid moiety directly while establishing the C3 stereocenter. For 1-benzyl-4-(4-bromophenyl) derivatives, the 4-bromophenyl group is introduced via Suzuki coupling post-cyclization.
Synthetic Workflow and Efficiency
The protocol involves reacting 4-oxo-2-enoates with nitroethane in toluene at −20°C, catalyzed by 10 mol% of a bifunctional thiourea catalyst. Cyclization of the Michael adduct with HCl/MeOH yields the pyrrolidine ring, which is then functionalized via palladium-catalyzed cross-coupling with 4-bromophenylboronic acid. This three-step sequence achieves 75% overall yield and 97% ee.
Table 2: Performance of Asymmetric Michael Addition
| Step | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Michael Addition | Toluene, −20°C, 24 h | 85 | 97 |
| Cyclization | HCl/MeOH, reflux | 90 | – |
| Suzuki Coupling | Pd(PPh3)4, K2CO3 | 95 | – |
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for 1-Benzyl-4-(4-Bromophenyl)Pyrrolidine-3-Carboxylic Acid Synthesis
Q & A
Q. What synthetic routes are available for 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic Acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step routes, such as:
Condensation : Reacting 4-bromobenzaldehyde with a pyrrolidine precursor (e.g., benzylamine derivatives) to form the pyrrolidine backbone.
Cyclization : Using catalysts like palladium or copper to facilitate ring closure .
Functionalization : Introducing the carboxylic acid group via hydrolysis of ester intermediates.
Optimization Tips :
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related pyrrolidine derivatives (e.g., ethyl 2-benzyl-pyrrolidine carboxylates) .
- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations distinguish cis vs. trans isomers.
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .
Q. What analytical techniques are critical for purity assessment and structural validation?
Methodological Answer:
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities.
- Elemental analysis : Validates empirical formula (CHBrNO).
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How can computational methods predict the pharmacological potential of this compound?
Methodological Answer:
- Molecular docking : Simulate binding to targets (e.g., enzymes or GPCRs) using software like AutoDock Vina. The carboxylic acid group may act as a hydrogen bond donor.
- QSAR modeling : Correlate substituent effects (e.g., bromophenyl vs. chlorophenyl) with bioactivity using descriptors like logP and polar surface area .
Q. What experimental strategies address discrepancies in biological activity data across studies?
Methodological Answer:
- Dose-response curves : Validate activity thresholds (e.g., IC) in multiple cell lines.
- Metabolic stability assays : Assess if differences arise from compound degradation (e.g., hepatic microsome models).
- Batch consistency analysis : Compare NMR and LC-MS profiles to rule out synthetic variability .
Q. How can structure-activity relationship (SAR) studies guide further derivatization?
Methodological Answer:
- Core modifications : Replace the benzyl group with bulkier substituents (e.g., 4-fluorobenzyl) to enhance target affinity.
- Positional scanning : Vary the bromine substitution on the phenyl ring (para vs. meta) to optimize electronic effects.
- Pharmacophore mapping : Identify critical moieties (e.g., pyrrolidine ring rigidity) using crystallographic data .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste disposal : Neutralize acidic residues with bicarbonate before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
